2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile
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Overview
Description
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. It is characterized by the presence of amino, methyl, and diphenyl groups attached to a benzene ring, along with two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of an aromatic aldehyde with malononitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired aromatic ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a photosensitizer, facilitating photopolymerization reactions through photo-oxidation or photo-reduction mechanisms. It interacts with iodonium salts and other co-initiators to generate reactive species that initiate polymerization.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile
- 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile
- 1-amino-4-methyl-naphthalene-2-carbonitrile
Uniqueness
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a photosensitizer in photopolymerization processes, offering advantages in terms of efficiency and versatility.
Properties
CAS No. |
36337-29-8 |
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Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H15N3/c1-14-19(15-8-4-2-5-9-15)17(12-22)21(24)18(13-23)20(14)16-10-6-3-7-11-16/h2-11H,24H2,1H3 |
InChI Key |
ZDLPWQGMSCEXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C#N)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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